molecular formula C14H16N2O2S B12995567 Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate

Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate

Cat. No.: B12995567
M. Wt: 276.36 g/mol
InChI Key: ISMSXBULEWCSAF-UHFFFAOYSA-N
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Description

Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate is a complex organic compound with the molecular formula C20H20N2O2S. This compound is known for its unique structure, which includes a cyano group, a methyl group, and a tetrahydroisoquinoline moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate typically involves multiple steps. One common synthetic route includes the reaction of 4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydroisoquinoline moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate can be compared with similar compounds such as:

Biological Activity

Methyl 2-((4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a tetrahydroisoquinoline moiety linked to a thioacetate group, which is critical for its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro Studies : Compounds with a similar structure have shown IC50 values ranging from 0.3 to 10 µM against various cancer cell lines such as U2OS (osteosarcoma), HT29 (colon adenocarcinoma), and IMR-32 (neuroblastoma) .
CompoundCell LineIC50 (µM)
Similar Compound AU2OS5.6
Similar Compound BHT294.0
Similar Compound CIMR-323.5

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR can lead to decreased proliferation of cancer cells .
  • Cyclin-dependent Kinase 2 (CDK2) : Inhibition of CDK2 is associated with cell cycle arrest and reduced tumor growth .

The biological activity of this compound is thought to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : By inhibiting CDK2 and other cell cycle regulators, the compound prevents cancer cell proliferation.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed in treated cells.

Case Studies

Several studies have focused on the pharmacological evaluation of related compounds:

  • Study on Tetrahydroisoquinolines : A series of tetrahydroisoquinoline derivatives were synthesized and tested for their cytotoxic effects against various human cancer cell lines. Results indicated that modifications at the cyano and thio groups significantly enhanced antitumor activity .
  • Enzyme Inhibition Study : A detailed investigation into the inhibition of DHFR by tetrahydroisoquinoline derivatives revealed that specific structural modifications led to increased binding affinity and selectivity for the target enzyme .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

methyl 2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate

InChI

InChI=1S/C14H16N2O2S/c1-9-10-5-3-4-6-11(10)12(7-15)14(16-9)19-8-13(17)18-2/h3-6,8H2,1-2H3

InChI Key

ISMSXBULEWCSAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCCC2=C(C(=N1)SCC(=O)OC)C#N

Origin of Product

United States

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